Ethyl furo[2,3-c]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
ethyl furo[2,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8-9-7(3-5-11-8)4-6-14-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCBLXUSQCJFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281173 | |
| Record name | Ethyl furo[2,3-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-87-0 | |
| Record name | Ethyl furo[2,3-c]pyridine-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190957-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl furo[2,3-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies for Furopyridines
Nucleophilic Aromatic Substitution (S_NAr) on Halopyridines : A common approach involves displacement of halogen atoms on halogenated pyridines by oxygen nucleophiles, followed by intramolecular cyclization to form the furan ring. This method is well-documented for furo[2,3-b]pyridines but can be adapted for c-isomers with appropriate substitution patterns.
Heterocyclization from Pyridine N-oxides : Pyridine N-oxides can undergo ring closure reactions to yield furopyridines under mild, metal-free conditions, providing access to 2,3-substituted furopyridines with good yields.
Pictet–Spengler Type Cyclizations : For tetrahydrofuro[3,2-c]pyridines, condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes followed by acid-catalyzed cyclization has been reported, which may be adapted for furo[2,3-c]pyridines.
Specific Preparation Methods for Ethyl furo[2,3-c]pyridine-7-carboxylate
The literature on the exact preparation of this compound is limited compared to other furopyridine isomers; however, key synthetic routes and related methodologies provide insight into its synthesis.
Synthesis via Nucleophilic Aromatic Substitution and Cyclization
A plausible route involves starting from a suitably substituted 2-halopyridine-7-carboxylate ester. The ethyl ester of a 2-halo-3-hydroxypyridine-7-carboxylate can be reacted with ethyl 2-hydroxyacetate or its alkoxide to displace the halogen at the 2-position via nucleophilic aromatic substitution. Intramolecular cyclization then affords the furo[2,3-c]pyridine ring system.
This method parallels the synthesis of furo[2,3-b]pyridines described by O’Byrne et al., adapted for the c-isomer by appropriate positional substitution.
Metal-Free Heterocyclization from Pyridine N-oxides
A mild, metal-free approach involves the preparation of pyridine N-oxides substituted at the 2- and 3-positions with suitable groups (e.g., hydroxy and ethyl carboxylate). These intermediates undergo intramolecular cyclization under mild conditions to yield ethyl 2,3-substituted furo[2,3-c]pyridines.
This method benefits from mild conditions and avoids transition metals, allowing functional group tolerance.
Comparative Analysis of Preparation Methods
Mechanistic Insights and Reaction Conditions
Nucleophilic Aromatic Substitution (S_NAr) : The alkoxide nucleophile attacks the electron-deficient 2-chloropyridine ring, displacing chloride and forming an intermediate that cyclizes intramolecularly to close the furan ring. Acidic or neutral conditions facilitate ester formation and cyclization.
Pyridine N-oxide Cyclization : The N-oxide activates the pyridine ring toward nucleophilic attack and facilitates heterocyclization under mild conditions, often without the need for metal catalysts. This approach allows selective substitution at the 2- and 3-positions.
Pictet–Spengler Reaction : The amine condenses with an aldehyde to form an iminium ion, which undergoes intramolecular electrophilic aromatic substitution on the furan ring, yielding a tetrahydrofuro[3,2-c]pyridine scaffold. Acid catalysis is essential for cyclization.
Summary Table of Key Literature Data
Chemical Reactions Analysis
Types of Reactions
Ethyl furo[2,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
Ethyl furo[2,3-c]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its structural similarity to other bioactive molecules.
Industry: Used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl furo[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The pathways involved may include inhibition of kinase activity or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Spectral and Physicochemical Properties
Comparison with Furo[2,3-c]pyridine Derivatives
- Furo[2,3-c]pyridine-7-carboxylic Acid (): This compound (CAS 190957-81-4) shares the fused furan-pyridine core but lacks the ethyl ester group.
- Ethyl 7-Chloro-pyrrolo[2,3-c]pyridine-2-carboxylate (): Though a pyrrolo analog, its molecular weight (224.64 g/mol) and chloro substituent highlight how heteroatom placement and electronegative groups influence reactivity and applications (e.g., as intermediates in drug synthesis) .
Research Implications and Limitations
- Gaps in Data: Direct studies on ethyl furo[2,3-c]pyridine-7-carboxylate are absent in the evidence. Its properties must be inferred from pyrazolo and pyrrolo analogs.
- Functional Group Impact: The furan ring’s oxygen atom may enhance electron density compared to pyrazolo derivatives’ nitrogen, altering solubility and reactivity.
Q & A
Q. What are the common synthetic routes for Ethyl furo[2,3-c]pyridine-7-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, 4-cyano-5,6-diphenylpyridazin-3(2H)-one reacts with ethyl chloroacetate in the presence of a base (e.g., KOH) under reflux in ethanol to yield ethyl 5-aminofuro[2,3-c]pyridazine-6-carboxylate . Optimization involves:
- Temperature : Reflux (~80°C) ensures sufficient activation energy.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst : Triethylamine can enhance reaction rates by neutralizing HCl byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Table 1 : Key Reaction Parameters from Literature
| Starting Material | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Cyano-5,6-diphenylpyridazinone | Ethyl chloroacetate, KOH, ethanol, 80°C | 65–70 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR detects aromatic protons (δ 6.8–8.2 ppm) and ester groups (δ 4.3–4.5 ppm for CH, δ 1.3–1.4 ppm for CH). C NMR confirms carbonyl (C=O at ~165 ppm) and aromatic carbons .
- IR : Strong absorption at ~1720 cm (ester C=O stretch) and 1600–1500 cm (aromatic C=C) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 241.7 for CHClNOS derivatives) confirm molecular weight .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to predict nucleophilic/electrophilic sites. For example:
- HOMO Analysis : Identifies electron-rich regions (e.g., furan oxygen) prone to electrophilic attack.
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions to optimize reaction pathways .
- Case Study : The Colle-Salvetti correlation-energy formula (adapted into DFT) accurately predicts correlation energies for heterocycles, aiding in reaction mechanism validation .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or GC-MS to trace impurities. For instance, ethyl glycinate side reactions during cyclization may yield pyrrolo[2,3-c]pyridazine derivatives .
- Reaction Monitoring : In-situ IR or H NMR tracks intermediate formation. Adjusting stoichiometry (e.g., excess ethyl chloroacetate) suppresses competing pathways.
- Computational Validation : Compare experimental and DFT-calculated C NMR shifts to confirm structural assignments .
Q. How should researchers address regioselective functionalization challenges in the furo[2,3-c]pyridine system?
- Methodological Answer :
- Directing Groups : Install amino or nitro groups at C5 to direct electrophiles to C4 or C6 positions .
- Protection-Deprotection : Protect the ester group (e.g., silylation) to avoid nucleophilic attack during halogenation .
- Catalytic Control : Pd-catalyzed C-H activation selectively functionalizes electron-deficient positions (e.g., C7) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Exothermic Reactions : Cool reactions (ice bath) when using reactive reagents (e.g., chloroacetyl chloride). Monitor temperature with probes.
- Spill Management : Absorb spills with vermiculite; avoid water to prevent dispersion. Dispose via licensed hazardous waste contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
